molecular formula C9H9NO B065528 3-Methyl-2-methylene-1,3-benzoxazole CAS No. 184583-15-1

3-Methyl-2-methylene-1,3-benzoxazole

Cat. No. B065528
M. Wt: 147.17 g/mol
InChI Key: FKIFNKFRCWNPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-methylene-1,3-benzoxazole (MMB) is a heterocyclic compound that has gained attention in recent years for its potential application in scientific research. MMB is a benzoxazole derivative that contains a methylene group and a methyl group on the benzene ring. This compound has shown promising results in various research studies, including anti-inflammatory, anti-tumor, and anti-viral activities. In

Mechanism Of Action

The mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole is not fully understood. However, studies have suggested that 3-Methyl-2-methylene-1,3-benzoxazole may act on various molecular targets, including the NF-κB signaling pathway, the JAK/STAT signaling pathway, and the PI3K/Akt signaling pathway. 3-Methyl-2-methylene-1,3-benzoxazole has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and tumor progression.

Biochemical And Physiological Effects

3-Methyl-2-methylene-1,3-benzoxazole has been shown to have various biochemical and physiological effects in animal models. 3-Methyl-2-methylene-1,3-benzoxazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of certain enzymes involved in inflammation. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to have anti-viral activity against herpes simplex virus type 1 and type 2.

Advantages And Limitations For Lab Experiments

3-Methyl-2-methylene-1,3-benzoxazole has several advantages for lab experiments. 3-Methyl-2-methylene-1,3-benzoxazole is easy to synthesize, and the yield is generally high. 3-Methyl-2-methylene-1,3-benzoxazole is also relatively stable and can be stored for long periods without degradation. However, 3-Methyl-2-methylene-1,3-benzoxazole has some limitations for lab experiments. 3-Methyl-2-methylene-1,3-benzoxazole has low solubility in water, which can make it difficult to administer in animal models. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for 3-Methyl-2-methylene-1,3-benzoxazole research. Firstly, further studies are needed to elucidate the mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole. Secondly, more studies are needed to investigate the safety and efficacy of 3-Methyl-2-methylene-1,3-benzoxazole in humans. Thirdly, 3-Methyl-2-methylene-1,3-benzoxazole could be further developed as a potential therapeutic agent for various diseases, including inflammation, cancer, and viral infections. Fourthly, the synthesis method for 3-Methyl-2-methylene-1,3-benzoxazole could be optimized to improve the yield and purity of the compound. Finally, 3-Methyl-2-methylene-1,3-benzoxazole could be modified to improve its solubility and bioavailability.
Conclusion:
In conclusion, 3-Methyl-2-methylene-1,3-benzoxazole is a heterocyclic compound that has shown promising results in various scientific research studies. 3-Methyl-2-methylene-1,3-benzoxazole has demonstrated anti-inflammatory, anti-tumor, and anti-viral activities. Although the mechanism of action of 3-Methyl-2-methylene-1,3-benzoxazole is not fully understood, 3-Methyl-2-methylene-1,3-benzoxazole has been shown to act on various molecular targets and inhibit the activity of certain enzymes. 3-Methyl-2-methylene-1,3-benzoxazole has several advantages for lab experiments, including easy synthesis and stability, but also has some limitations, including low solubility in water. There are several future directions for 3-Methyl-2-methylene-1,3-benzoxazole research, including elucidating the mechanism of action, investigating the safety and efficacy in humans, developing 3-Methyl-2-methylene-1,3-benzoxazole as a therapeutic agent, optimizing the synthesis method, and improving solubility and bioavailability.

Synthesis Methods

There are various methods to synthesize 3-Methyl-2-methylene-1,3-benzoxazole, including the reaction of 2-amino-3-methylphenol with acetic anhydride and formaldehyde, and the reaction of 2-amino-3-methylphenol with paraformaldehyde and acetic acid. The yield of 3-Methyl-2-methylene-1,3-benzoxazole synthesis is generally high, and the purity can be improved through recrystallization.

Scientific Research Applications

3-Methyl-2-methylene-1,3-benzoxazole has been studied for its potential application in various scientific research fields, including anti-inflammatory, anti-tumor, and anti-viral activities. 3-Methyl-2-methylene-1,3-benzoxazole has shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, 3-Methyl-2-methylene-1,3-benzoxazole has demonstrated anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Moreover, 3-Methyl-2-methylene-1,3-benzoxazole has shown to have anti-viral activity against herpes simplex virus type 1 and type 2.

properties

IUPAC Name

3-methyl-2-methylidene-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFNKFRCWNPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)OC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2,3-dihydro-3-methyl-2-methylene-(9CI)

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